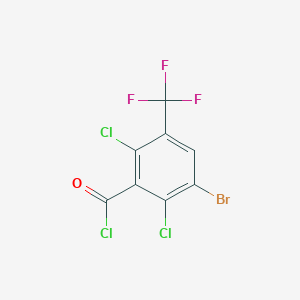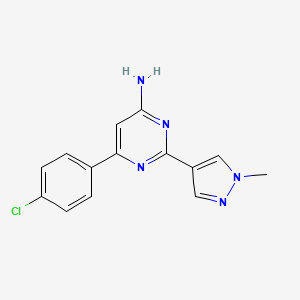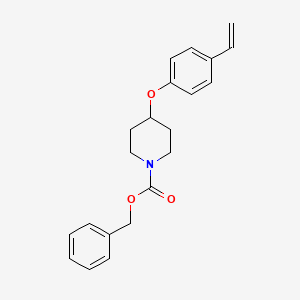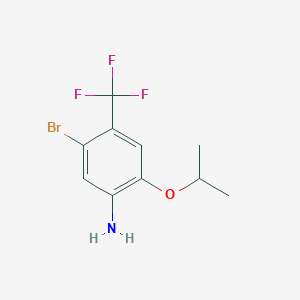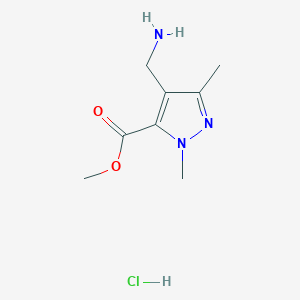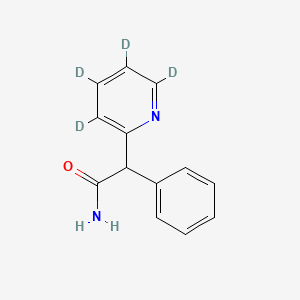
alpha-Phenyl-2-pyridineacetamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Phenyl-2-pyridineacetamide-d4 is a deuterated derivative of alpha-Phenyl-2-pyridineacetamide. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct isotopic labeling that aids in various analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Phenyl-2-pyridineacetamide-d4 typically involves the deuteration of alpha-Phenyl-2-pyridineacetamide. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These methods often utilize specialized equipment to handle deuterium gas and ensure the efficient and safe production of the compound. The process may also include purification steps to isolate the deuterated product from any non-deuterated impurities.
化学反応の分析
Types of Reactions
Alpha-Phenyl-2-pyridineacetamide-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles, often under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or other substituted derivatives.
科学的研究の応用
Alpha-Phenyl-2-pyridineacetamide-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways and enzyme activities.
Medicine: It is utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is employed in the development of new materials and chemical processes, particularly in the field of isotopic labeling.
作用機序
The mechanism of action of alpha-Phenyl-2-pyridineacetamide-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, often leading to kinetic isotope effects. These effects can provide insights into reaction mechanisms and pathways, particularly in enzymatic and catalytic processes.
類似化合物との比較
Alpha-Phenyl-2-pyridineacetamide-d4 can be compared with other similar compounds, such as:
Alpha-Phenyl-2-pyridineacetamide: The non-deuterated version, which lacks the isotopic labeling and may have different stability and reactivity.
Alpha-Phenyl-2-pyridineacetamide-d3: A partially deuterated derivative with three deuterium atoms, which may exhibit different kinetic isotope effects.
Alpha-Phenyl-2-pyridineacetamide-d5: A fully deuterated derivative with five deuterium atoms, which may have enhanced stability and distinct analytical properties.
The uniqueness of this compound lies in its specific isotopic labeling, which provides valuable information in various analytical and research applications.
特性
分子式 |
C13H12N2O |
|---|---|
分子量 |
216.27 g/mol |
IUPAC名 |
2-phenyl-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16)/i4D,5D,8D,9D |
InChIキー |
PYAPITOPBTXXNJ-DOGSKSIHSA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=C1[2H])C(C2=CC=CC=C2)C(=O)N)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


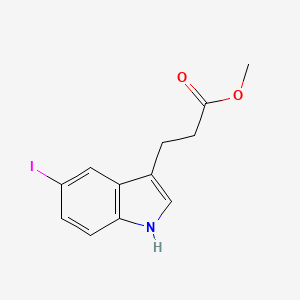
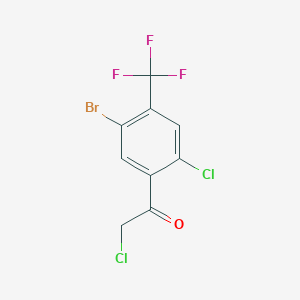

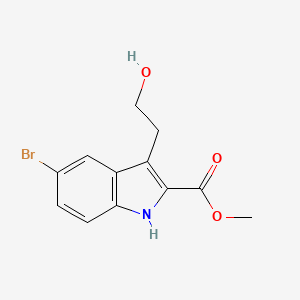
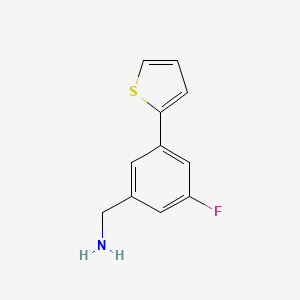
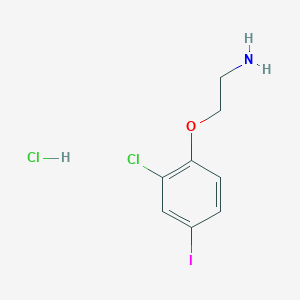
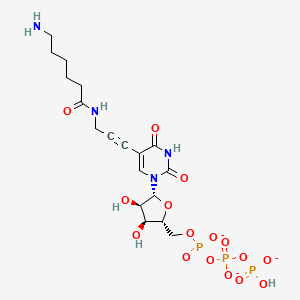
![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
